1,3-Dithiane-2-acetic acid, ethyl ester 1,3-Dithiane-2-acetic acid, ethyl ester
Brand Name: Vulcanchem
CAS No.: 70562-14-0
VCID: VC19399129
InChI: InChI=1S/C8H14O2S2/c1-2-10-7(9)6-8-11-4-3-5-12-8/h8H,2-6H2,1H3
SMILES:
Molecular Formula: C8H14O2S2
Molecular Weight: 206.3 g/mol

1,3-Dithiane-2-acetic acid, ethyl ester

CAS No.: 70562-14-0

Cat. No.: VC19399129

Molecular Formula: C8H14O2S2

Molecular Weight: 206.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dithiane-2-acetic acid, ethyl ester - 70562-14-0

Specification

CAS No. 70562-14-0
Molecular Formula C8H14O2S2
Molecular Weight 206.3 g/mol
IUPAC Name ethyl 2-(1,3-dithian-2-yl)acetate
Standard InChI InChI=1S/C8H14O2S2/c1-2-10-7(9)6-8-11-4-3-5-12-8/h8H,2-6H2,1H3
Standard InChI Key LLVWFZOQANNVNJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1SCCCS1

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 1,3-dithiane-2-acetic acid, ethyl ester consists of a six-membered 1,3-dithiane ring, where two sulfur atoms occupy the 1- and 3-positions. The 2-position is substituted with an acetic acid ethyl ester group (-CH₂COOEt), as evidenced by its IUPAC name, ethyl 2-(1,3-dithian-2-yl)acetate . Key structural identifiers include:

  • SMILES: CCOC(=O)CC1SCCCS1

  • InChIKey: LLVWFZOQANNVNJ-UHFFFAOYSA-N

  • CAS Registry: 70562-14-0 .

In contrast, ethyl 1,3-dithiane-2-carboxylate (C₇H₁₂O₂S₂, MW 192.3 g/mol) features a direct ester linkage (-COOEt) at the 2-position, resulting in a distinct molecular formula and reactivity profile .

Physicochemical Data

While experimental data for 1,3-dithiane-2-acetic acid, ethyl ester remains limited in public databases, analogies to similar dithiane derivatives suggest:

  • Boiling Point: Estimated 75–77°C at 0.2 mmHg (based on ethyl 1,3-dithiane-2-carboxylate) .

  • Density: ~1.22 g/mL at 25°C .

  • Solubility: Likely low water solubility due to the hydrophobic dithiane ring and ester group .

Synthesis and Derivatization

Preparation Methods

1,3-Dithiane-2-acetic acid, ethyl ester is synthesized through acid-catalyzed condensation of 1,3-propanedithiol with ethyl diethoxyacetate. A representative procedure involves:

  • Refluxing 1,3-propanedithiol (22.7 mL) and ethyl diethoxyacetate (40 g) in chloroform with BF₃·Et₂O as a catalyst .

  • Washing the organic phase with aqueous NaHCO₃ and water.

  • Drying over MgSO₄ and evaporating to yield the product as a yellow oil (94% yield) .

This method parallels the synthesis of ethyl 1,3-dithiane-2-carboxylate, underscoring the role of Lewis acids in facilitating thioacetal formation .

Deprotection Strategies

The dithiane ring serves as a protective group for carbonyl functionalities. Deprotection to regenerate ketones or aldehydes is achieved using polyphosphoric acid (PPA) and acetic acid under mild conditions (25–45°C, 3–8 hours) . For example:

  • Deprotection of 2-(4-ethoxyphenyl)-1,3-dithiane with PPA/HOAc yields 4-ethoxybenzaldehyde in 85% efficiency .

This method avoids toxic heavy metals (e.g., Hg²⁺), offering an environmentally benign alternative .

Applications in Organic Synthesis

Acyl Anion Equivalents

The dithiane ring stabilizes adjacent carbanions, enabling nucleophilic acylations. For instance:

  • Aldol Reactions: Ethyl 1,3-dithiane-2-carboxylate participates in syn-selective aldol additions, producing β-hydroxy esters with high stereocontrol .

  • Asymmetric Oxidation: Treatment with oxidizing agents yields trans-bis-sulfoxides, chiral building blocks for pharmaceuticals .

α-Keto Ester Synthesis

Deprotonation of 1,3-dithiane-2-acetic acid derivatives generates carbanions that react with electrophiles (e.g., alkyl halides). Subsequent desulfurization and hydrolysis afford α-keto esters, critical intermediates in peptidomimetics and natural product synthesis .

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